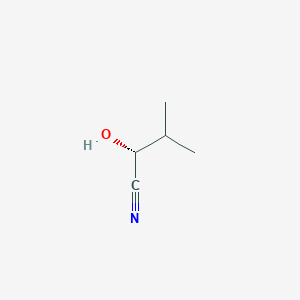

(R)-2-hydroxy-3-methylbutanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

10021-64-4 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-methylbutanenitrile |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |

InChI Key |

YRBPUNHOIVAUFA-YFKPBYRVSA-N |

SMILES |

CC(C)C(C#N)O |

Isomeric SMILES |

CC(C)[C@H](C#N)O |

Canonical SMILES |

CC(C)C(C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-2-hydroxy-3-methylbutanenitrile

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of (R)-2-hydroxy-3-methylbutanenitrile, including its chemical identity, physical properties, and detailed synthesis protocols.

Chemical Identity and Synonyms

The compound with the stereospecific designation this compound is assigned the IUPAC name (2R)-2-hydroxy-3-methylbutanenitrile [1][2]. It is also commonly known by several synonyms, which are listed in the table below for comprehensive identification.

| Identifier Type | Identifier |

| IUPAC Name | (2R)-2-hydroxy-3-methylbutanenitrile |

| Synonym | Isobutanal cyanhydrin |

| Synonym | (R)-butan-2-one cyanohydrin |

| Synonym | Butanenitrile, 2-hydroxy-3-methyl-, (2R)- |

| CAS Number | 10021-64-4 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless Oil |

| pKa | 11.45 ± 0.29 (Predicted) |

| Storage Temperature | Refrigerator |

Enzymatic Synthesis Protocol

The stereoselective synthesis of the (R)-enantiomer of 2-hydroxy-3-methylbutanenitrile can be achieved with high enantiomeric excess using an enzymatic approach. The following protocol details the synthesis using a hydroxynitrile lyase (HNL).

Materials:

-

Isobutyraldehyde

-

Potassium cyanide (KCN)

-

Sodium citrate buffer

-

Dimethyl sulfoxide (DMSO)

-

(R)-Hydroxynitrile lyase (HNL) enzyme preparation

-

n-Hexane

-

Isopropanol

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:

-

1.0 M Isobutyraldehyde (dissolved in DMSO)

-

400 mM Sodium citrate buffer (pH 4.0)

-

1.0 M Potassium cyanide (KCN)

-

-

Enzyme Addition: To initiate the reaction, add 25 units of the (R)-Hydroxynitrile lyase (decomposition activity) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a temperature between 25–40°C with constant stirring. The ambient laboratory temperature is generally suitable for this synthesis on a lab scale.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals. Extract the aliquots with a 9:1 (v/v) mixture of n-hexane and isopropanol. Analyze the organic extract using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.

Caption: Enzymatic synthesis workflow for this compound.

Biological Relevance and Metabolic Pathway

This compound is a precursor in the prebiotic synthesis of the amino acid valine. It is also involved in the metabolic breakdown of certain natural compounds. For instance, it is a product of the enzymatic hydrolysis of the cyanogenic glycoside lotaustralin, a reaction catalyzed by the enzyme cytosolic beta-glucosidase.

Caption: Metabolic breakdown of Lotaustralin.

References

An In-depth Technical Guide to (R)-2-hydroxy-3-methylbutanenitrile: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-hydroxy-3-methylbutanenitrile, a key chiral intermediate in the synthesis of valuable organic compounds, including the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound, also known as (R)-isobutyraldehyde cyanohydrin, is a chiral molecule with the chemical formula C₅H₉NO.[1][2][3] Its structure consists of a four-carbon backbone with a hydroxyl group and a nitrile group attached to the same chiral center (C2), and a methyl group at the C3 position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-hydroxy-3-methylbutanenitrile[4] |

| CAS Number | 10021-64-4[4] |

| Molecular Formula | C₅H₉NO[1][2][3] |

| Molecular Weight | 99.13 g/mol [1][4] |

| InChI Key | YRBPUNHOIVAUFA-YFKPBYRVSA-N |

| Canonical SMILES | CC(C)C(C#N)O[2] |

Physicochemical Properties

A thorough literature search did not yield experimentally determined values for the melting point, boiling point, and density of this compound. However, computed values and data for a structurally related compound, 2-hydroxy-2-methylbutanenitrile, are available and presented below for reference.

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | For 2-hydroxy-2-methylbutanenitrile: 197.3 °C at 760 mmHg[5] |

| Density | Data not available | For 2-hydroxy-2-methylbutanenitrile: 0.971 g/cm³[5] |

| Solubility | Soluble in water | Predicted water solubility of a related compound is 25.1 g/L.[6] |

| XLogP3 | 0.7[4] | Computed |

| Hydrogen Bond Donor Count | 1[4] | Computed |

| Hydrogen Bond Acceptor Count | 2[4] | Computed |

| Rotatable Bond Count | 1[4] | Computed |

Spectroscopic Data

While detailed spectral data is not extensively available in the public domain, general characteristics can be inferred from the structure. The infrared (IR) spectrum is expected to show characteristic absorptions for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy would provide specific proton and carbon chemical shifts confirming the molecular structure.

Synthesis and Reactivity

This compound is a key intermediate in the Strecker synthesis of L-valine.[7][8][9] This synthesis route provides a classic and versatile method for the preparation of α-amino acids from aldehydes.

Experimental Protocol: Strecker Synthesis of Valine

The following is a generalized experimental protocol for the synthesis of valine, where this compound is a key intermediate formed in situ.

Materials:

-

Isobutyraldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Formation of the α-aminonitrile:

-

A solution of ammonium chloride in water is prepared.

-

Isobutyraldehyde is added to the ammonium chloride solution and stirred.

-

A solution of sodium cyanide in water is then added dropwise to the mixture while maintaining a low temperature (e.g., using an ice bath).

-

The reaction mixture is stirred for several hours to allow for the formation of (R,S)-2-amino-3-methylbutanenitrile.

-

The product is extracted from the aqueous layer using diethyl ether.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

-

-

Hydrolysis to the Amino Acid:

-

The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating with a strong acid, such as hydrochloric acid.

-

The nitrile group is hydrolyzed to a carboxylic acid, and the amino group is protonated, forming the ammonium salt of the amino acid.

-

After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to the isoelectric point of valine, causing the amino acid to precipitate out of the solution.

-

The solid valine is collected by filtration, washed with cold water, and dried.

-

Note: This synthesis produces a racemic mixture of D- and L-valine, which would require a subsequent resolution step to isolate the desired L-enantiomer.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of the branched-chain amino acids (BCAAs) L-valine and L-leucine.[10][11] These are essential amino acids, meaning they cannot be synthesized by humans and must be obtained from the diet.

The biosynthetic pathway in microorganisms and plants involves the conversion of pyruvate into α-ketoisovalerate, a key intermediate. This process is catalyzed by a series of enzymes. α-Ketoisovalerate can then be transaminated to form L-valine. Alternatively, it can enter a separate pathway to be converted into L-leucine.

Below is a diagram illustrating the Strecker synthesis of valine, which mimics the initial steps of the natural biosynthetic pathway.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is a cyanohydrin, and as such, can release hydrogen cyanide (HCN), a highly toxic gas, upon decomposition or contact with acids. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in organic synthesis. Its chemical properties, particularly its role as a precursor in the Strecker synthesis, make it a valuable compound for the production of L-valine and other branched-chain amino acid derivatives. While experimental data on some of its physical properties are limited, its reactivity and biological relevance are well-established, underscoring its significance in both academic research and industrial applications. Further research to experimentally determine its key physical constants would be beneficial for its broader application.

References

- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]

- 3. 2-Hydroxy-3-methylbutanenitrile | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Human Metabolome Database: Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309) [hmdb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(R)-2-hydroxy-3-methylbutanenitrile: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of (R)-2-hydroxy-3-methylbutanenitrile, a key chiral intermediate in various synthetic and biological processes. This document outlines its molecular characteristics, provides a detailed experimental protocol for its enzymatic synthesis, and illustrates its role in biochemical pathways.

Molecular Formula and Weight

This compound is a cyanohydrin derivative with the molecular formula C5H9NO[1][2][3][4]. Its molecular weight has been determined based on the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight (amu) | Count | Total Weight (amu) |

| Carbon | C | 12.011 | 5 | 60.055 |

| Hydrogen | H | 1.008 | 9 | 9.072 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 16 | 99.133 |

The calculated molecular weight of this compound is 99.133 g/mol .

Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in the synthesis of chiral pharmaceuticals and other fine chemicals. Enzymatic synthesis using hydroxynitrile lyases (HNLs) offers a highly efficient and stereospecific route.

Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound from isobutyraldehyde and potassium cyanide, catalyzed by the enzyme (R)-hydroxynitrile lyase from Eriobotrya japonica (EjHNL).

Materials:

-

Isobutyraldehyde (1.0 M in Dimethyl Sulfoxide - DMSO)

-

Potassium Cyanide (KCN) (1.0 M aqueous solution)

-

Sodium Citrate Buffer (400 mM, pH 4.0)

-

(R)-hydroxynitrile lyase from Eriobotrya japonica (EjHNL) (25 units of decomposition activity)

-

Reaction Vessel

-

Magnetic Stirrer

-

pH Meter

-

Temperature control system

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the 400 mM sodium citrate buffer (pH 4.0) and the 1.0 M solution of isobutyraldehyde in DMSO.

-

Enzyme Addition: Add 25 units of EjHNL to the reaction mixture.

-

Initiation of Reaction: Start the reaction by the dropwise addition of the 1.0 M potassium cyanide solution to the stirred mixture.

-

Reaction Conditions: Maintain the reaction temperature at 25°C.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of isobutyraldehyde and the formation of the cyanohydrin.

-

Work-up and Isolation: Once the reaction reaches the desired conversion, the enzyme can be removed by filtration or centrifugation. The product, this compound, can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by techniques such as column chromatography or distillation under reduced pressure to obtain highly pure this compound.

Role in Biochemical Pathways

This compound is a significant intermediate in the Strecker synthesis of amino acids, a plausible pathway for the prebiotic formation of these essential building blocks of life. Specifically, it is a precursor to the amino acid valine.

The diagram below illustrates the initial steps of the Strecker synthesis leading to the formation of a valine precursor from isobutyraldehyde.

Caption: Strecker Synthesis Pathway to Valine Precursor

This pathway highlights the nucleophilic addition of cyanide from hydrogen cyanide to the carbonyl carbon of isobutyraldehyde, forming this compound. Subsequent reaction with ammonia replaces the hydroxyl group with an amino group, yielding an α-amino nitrile, which can then be hydrolyzed to form the amino acid valine. This process is a fundamental route in astrobiology and prebiotic chemistry for the formation of amino acids.

References

- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]

- 2. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | FH130362 [biosynth.com]

- 3. This compound | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-methylbutanenitrile | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (R)-2-hydroxy-3-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-3-methylbutanenitrile, a chiral cyanohydrin, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group and a polar nitrile (-CN) group, as well as a non-polar isopropyl group. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like water and alcohols. The nitrile group, while polar, is a weaker hydrogen bond acceptor.

While specific quantitative solubility data for this compound is not extensively available in public literature, we can infer its likely behavior based on the known properties of similar small-molecule cyanohydrins, such as acetone cyanohydrin. Acetone cyanohydrin is reported to be freely soluble in common organic solvents and very soluble in water, ethanol, and diethyl ether.[1]

Predicted Solubility Profile

Based on its molecular structure, the following trends in solubility for this compound can be anticipated:

-

High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMSO, DMF).

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ethers (e.g., diethyl ether, THF) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low Solubility: Anticipated in non-polar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. The following table is presented as a template for researchers to populate with experimentally determined data.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) |

| Polar Protic | Water | 25 | Data Not Available | Data Not Available |

| Methanol | 25 | Data Not Available | Data Not Available | |

| Ethanol | 25 | Data Not Available | Data Not Available | |

| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |

| Acetonitrile | 25 | Data Not Available | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | |

| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | |

| Ethers | Diethyl Ether | 25 | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | |

| Chlorinated | Dichloromethane | 25 | Data Not Available | Data Not Available |

| Chloroform | 25 | Data Not Available | Data Not Available | |

| Non-Polar | n-Hexane | 25 | Data Not Available | Data Not Available |

| Toluene | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are generalized yet detailed protocols that can be adapted for this compound.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance

-

Temperature-controlled shaker bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Once equilibrium is reached, allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtrate using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solute and the solvent.

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of the compound are available.

Materials:

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte

-

Mobile phase

-

Standard solutions of this compound of known concentrations

-

The same materials as in the shake-flask method for sample preparation

Procedure:

-

Prepare a saturated solution using the shake-flask method as described above (Steps 1-5).

-

Prepare a calibration curve by injecting standard solutions of this compound of known concentrations into the HPLC system and recording the peak areas.

-

Take a precise aliquot of the filtered saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, a logical diagram can illustrate the factors influencing the solubility of this compound.

Caption: A diagram showing the interplay of factors that determine the solubility of the target compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers perform experimental determinations to obtain precise quantitative data. The protocols and logical frameworks presented herein offer a robust starting point for such investigations.

References

A Technical Guide to Hydroxynitrile Lyases for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynitrile lyases (HNLs) are a versatile class of enzymes that catalyze the asymmetric addition of a cyanide group to an aldehyde or ketone, producing a chiral cyanohydrin. This reaction is of significant interest in the pharmaceutical and fine chemical industries as the resulting cyanohydrins are valuable chiral building blocks for the synthesis of a wide range of bioactive molecules, including α-hydroxy acids, β-amino alcohols, and other complex intermediates.[1][2] The enantioselective nature of HNL-catalyzed reactions offers a green and efficient alternative to traditional chemical methods for the production of enantiomerically pure compounds.[1]

This technical guide provides an in-depth overview of hydroxynitrile lyases, their classification, reaction mechanisms, and their application in asymmetric synthesis. It also includes detailed experimental protocols for enzyme assays, immobilization, and a representative synthetic procedure, along with a summary of their substrate scope.

Classification of Hydroxynitrile Lyases

Hydroxynitrile lyases are a functionally diverse group of enzymes that have evolved from different protein superfamilies, leading to a classification based on their protein fold and cofactor requirements. The two main classes are:

-

(S)-selective HNLs: These enzymes typically belong to the α/β hydrolase superfamily and do not require a cofactor for their activity.[3][4][5] Prominent examples include HNLs from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL).[4]

-

(R)-selective HNLs: This class is more diverse. Some, like the HNL from Prunus amygdalus (PaHNL), are FAD-dependent enzymes.[4][6] Others, such as the HNL from Arabidopsis thaliana (AtHNL), belong to the α/β hydrolase superfamily but exhibit opposite enantioselectivity to their (S)-selective counterparts.[5] A novel class of (R)-selective HNLs has also been identified in millipedes.[7]

This diversity in origin and structure provides a broad toolbox of HNLs with varying substrate specificities and operational stabilities, allowing for the synthesis of a wide range of chiral cyanohydrins.

Reaction Mechanism

The catalytic mechanism of HNLs varies depending on their structural class.

For the (S)-selective HNLs belonging to the α/β hydrolase superfamily, the reaction proceeds through a general acid/base catalysis mechanism involving a catalytic triad (e.g., Ser-His-Asp).[3] In the synthetic direction, a histidine residue acts as a general base, abstracting a proton from HCN to generate a nucleophilic cyanide ion. This cyanide ion then attacks the carbonyl carbon of the aldehyde or ketone substrate, which is activated by hydrogen bonding to a serine residue. A lysine residue in the active site helps to stabilize the developing negative charge on the carbonyl oxygen.[3][8]

The mechanism for the FAD-dependent (R)-selective HNLs is less well understood but is thought to involve the FAD cofactor in substrate binding and orientation rather than in a redox role.

Asymmetric Synthesis Applications

Hydroxynitrile lyases are widely employed in the asymmetric synthesis of a variety of chiral cyanohydrins. These reactions are typically carried out in aqueous buffer systems or in biphasic systems with an organic solvent to dissolve the substrate and product, while the enzyme remains in the aqueous phase.[9] The use of biphasic systems allows for high substrate loading and easy product separation. To suppress the non-enzymatic, racemic background reaction, these reactions are often performed at a low pH.[9]

Substrate Scope

The substrate scope of HNLs is broad, encompassing a range of aromatic, aliphatic, and heterocyclic aldehydes and ketones. The enantioselectivity and conversion rates are dependent on both the specific HNL and the substrate structure. Below is a summary of the performance of selected HNLs with various substrates.

| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Prunus amygdalus (PaHNL) | Benzaldehyde | (R) | >95 | >95 | [1] |

| Prunus amygdalus (PaHNL) | 4-Methoxybenzaldehyde | (R) | 95 | 95 | [6] |

| Prunus amygdalus (PaHNL) | 4-Methylbenzaldehyde | (R) | 85 | 79 | [6] |

| Manihot esculenta (MeHNL) | 3-Phenoxybenzaldehyde | (S) | >95 | 97 | [10][11] |

| Arabidopsis thaliana (AtHNL) | Benzaldehyde | (R) | >95 | >98 | [3][12] |

| Arabidopsis thaliana (AtHNL) | 4-Fluorobenzaldehyde | (R) | ~95 | ~98 | [3][12] |

| Arabidopsis thaliana (AtHNL) | 4-Methoxybenzaldehyde | (R) | ~95 | ~95 | [3][12] |

| Chamberlinius hualienensis (ChuaHNL) | Benzaldehyde | (R) | >99 | 99 | [10] |

Immobilization of Hydroxynitrile Lyases

For industrial applications, enzyme immobilization is crucial for improving stability, enabling reuse, and facilitating continuous processing. A common and effective support for HNL immobilization is Celite, a diatomaceous earth material.[13][14] Immobilization on Celite is typically achieved through simple adsorption. The immobilized enzyme can then be used in various reactor setups, including batch and continuous flow systems.[1][9] The use of immobilized HNLs in continuous flow microreactors has been shown to significantly enhance productivity and suppress the undesired background reaction.[3][12]

Experimental Protocols

Hydroxynitrile Lyase Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for determining HNL activity based on the formation of a cyanohydrin from an aromatic aldehyde.

Materials:

-

HNL enzyme solution

-

Aldehyde substrate (e.g., benzaldehyde)

-

Potassium cyanide (KCN) or sodium cyanide (NaCN)

-

Citrate-phosphate buffer (e.g., 100 mM, pH 5.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the aldehyde substrate in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of KCN or NaCN in the assay buffer. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

In a quartz cuvette, combine the assay buffer, the aldehyde substrate stock solution, and the HNL enzyme solution.

-

Initiate the reaction by adding the cyanide stock solution to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at a wavelength corresponding to the formation of the cyanohydrin (e.g., 250 nm for mandelonitrile).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of HNL activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Immobilization of Hydroxynitrile Lyase on Celite

This protocol provides a general procedure for the immobilization of HNLs on Celite R-633.

Materials:

-

HNL enzyme solution

-

Celite R-633

-

Citrate/phosphate buffer (e.g., 50 mM, pH 5.4)

-

Desiccator

-

Vacuum source

-

Molecular sieves

Procedure:

-

Wash the Celite R-633 with the citrate/phosphate buffer on a Büchner funnel.[1]

-

Dry the washed Celite overnight in a desiccator under vacuum over molecular sieves.[1]

-

Prepare a solution of the HNL enzyme in the same citrate/phosphate buffer. The enzyme may be lyophilized and redissolved to achieve the desired concentration.[1]

-

Add the enzyme solution to the dried Celite.[1]

-

Dry the enzyme-Celite mixture in a desiccator under vacuum over molecular sieves until a free-flowing powder is obtained.[1]

-

The immobilized enzyme is now ready for use in synthesis.

Asymmetric Synthesis of (R)-Mandelonitrile using Immobilized HNL

This protocol describes a typical batch synthesis of (R)-mandelonitrile from benzaldehyde and hydrogen cyanide using HNL immobilized on Celite.

Materials:

-

Immobilized HNL on Celite

-

Benzaldehyde

-

Hydrogen cyanide (HCN) solution in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Caution: HCN is extremely toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

-

Buffer-saturated MTBE (e.g., saturated with 50 mM citrate/phosphate buffer, pH 5.4)

-

Internal standard for GC analysis (e.g., 1,3,5-triisopropylbenzene)

-

Reaction vessel with a magnetic stirrer

Procedure:

-

In a reaction vessel, combine buffer-saturated MTBE, benzaldehyde, and the internal standard.[1]

-

Add the immobilized HNL on Celite to the reaction mixture. To contain the immobilized enzyme and facilitate its recovery, it can be packed into a small teabag.[1]

-

Initiate the reaction by adding the HCN solution in MTBE.[1]

-

Stir the reaction mixture at a constant speed (e.g., 900 rpm) at room temperature.[1]

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess.

-

Upon completion of the reaction, the immobilized enzyme can be recovered by filtration or by removing the teabag, washed, and reused for subsequent batches.[1]

Visualizations

Reaction Pathway for HNL-Catalyzed Cyanohydrin Synthesis

Caption: General reaction scheme for HNL-catalyzed asymmetric synthesis of chiral cyanohydrins.

Experimental Workflow for Asymmetric Synthesis

Caption: A generalized experimental workflow for HNL-catalyzed asymmetric synthesis.

Conclusion

Hydroxynitrile lyases are powerful biocatalysts for the asymmetric synthesis of chiral cyanohydrins, which are valuable precursors in the pharmaceutical and chemical industries. Their diverse origins, broad substrate scope, and high enantioselectivity make them attractive tools for green chemistry applications. The ability to immobilize these enzymes further enhances their industrial applicability by improving stability and enabling continuous processing. This guide provides a foundational understanding and practical protocols for researchers and scientists looking to leverage the synthetic potential of hydroxynitrile lyases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Hydroxynitrile lyases from cyanogenic millipedes: molecular cloning, heterologous expression, and whole-cell biocatalysis for the production of (R)-mandelonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A colorimetric assay for alpha-hydroxynitrile lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 10. pnas.org [pnas.org]

- 11. ipindexing.com [ipindexing.com]

- 12. research.tudelft.nl [research.tudelft.nl]

- 13. Purification, characterization, and cloning of alpha-hydroxynitrile lyase from cassava (Manihot esculenta Crantz) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of (R)-2-hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its stereospecific synthesis is of significant interest, and enzymatic catalysis using hydroxynitrile lyases (HNLs) has emerged as a highly efficient and environmentally benign method. HNLs catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, yielding enantiomerically enriched cyanohydrins. This document provides detailed application notes and protocols for the synthesis of this compound using HNLs, focusing on practical experimental procedures and data presentation for research and development applications.

Key Applications in Drug Development

This compound serves as a versatile chiral intermediate for the synthesis of more complex molecules. The presence of both a hydroxyl and a nitrile group allows for a variety of chemical transformations, making it a valuable precursor for the introduction of chirality in drug candidates. While specific public-domain examples directly naming this compound as a key intermediate in currently marketed drugs are limited, chiral cyanohydrins, in general, are crucial in the synthesis of α-hydroxy acids, α-amino alcohols, and other key pharmaceutical intermediates. The development of efficient and scalable syntheses for such chiral building blocks is a critical aspect of modern drug discovery and development.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of this compound using different hydroxynitrile lyases.

Table 1: Synthesis of this compound using Prunus mume Hydroxynitrile Lyase (PmHNL) in a Biphasic System

| Parameter | Value | Reference |

| Enzyme Source | Prunus mume (Japanese apricot) | [1] |

| Substrate | Isobutyraldehyde | [1] |

| Cyanide Source | Acetone cyanohydrin (1.5 equiv.) | [1] |

| Solvent System | Biphasic: Diisopropyl ether and 50 mM citrate buffer (pH 4.5) | [1] |

| Temperature | 25 °C | [1] |

| Reaction Time | Not specified (monitored by TLC) | [1] |

| Yield | 94% | [1] |

| Enantiomeric Excess (e.e.) | >99% (R) | [1] |

Table 2: Standardized Protocol for the Synthesis of 2-hydroxy-3-methylbutanenitrile using Eriobotrya japonica Hydroxynitrile Lyase (EjHNL)

| Parameter | Value | Reference |

| Enzyme Source | Eriobotrya japonica (Loquat) seeds | [1] |

| Substrate | Isobutyraldehyde (1.0 M in DMSO) | [1] |

| Cyanide Source | Potassium cyanide (KCN) (1.0 M) | [1] |

| Solvent System | 400 mM Sodium citrate buffer (pH 4.0) with DMSO as co-solvent | [1] |

| Enzyme Concentration | 25 units (decomposition activity) | [1] |

| Temperature | 25–40°C | [1] |

| Yield | Not specified | [1] |

| Enantiomeric Excess (e.e.) | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Prunus mume HNL (PmHNL)

This protocol is adapted from the general procedure for the synthesis of aliphatic (R)-cyanohydrins using a crude extract of PmHNL in a biphasic system.

Materials:

-

Crude PmHNL extract (100 mg of protein)

-

Isobutyraldehyde

-

Acetone cyanohydrin

-

Diisopropyl ether

-

50 mM Citrate buffer (pH 4.5)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Reaction vessel with magnetic stirring

Procedure:

-

Enzyme Solution Preparation: Dissolve 100 mg of crude PmHNL protein in 10 mL of 50 mM citrate buffer (pH 4.5).

-

Reaction Setup: To a reaction vessel, add diisopropyl ether and the prepared enzyme solution to create a biphasic system. The ratio of organic to aqueous phase can be optimized, a common starting point is 4:1 (v/v).

-

Substrate Addition: Add isobutyraldehyde to the reaction mixture.

-

Initiation of Reaction: Add 1.5 equivalents of acetone cyanohydrin to the vigorously stirred reaction mixture at 25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to obtain pure this compound.

Protocol 2: General Synthesis using Immobilized HNL in a Continuous Flow System

This protocol provides a general workflow for a more advanced setup utilizing an immobilized HNL for continuous production, which offers advantages in terms of enzyme reusability and process control.

Materials:

-

Immobilized (R)-HNL (e.g., Prunus amygdalus HNL, PaHNL, on a solid support like Celite)

-

Isobutyraldehyde

-

Hydrogen cyanide (HCN) solution in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE) or an in-situ cyanide generation system

-

Buffer-saturated organic solvent (e.g., MTBE saturated with citrate buffer, pH 4-5)

-

Continuous flow reactor setup (e.g., packed bed reactor)

-

Pumps for reagent delivery

-

Back pressure regulator

-

Collection vessel

Procedure:

-

Reactor Packing: Pack a column reactor with the immobilized HNL.

-

System Equilibration: Equilibrate the packed bed reactor by flowing buffer-saturated organic solvent through the system.

-

Reagent Preparation: Prepare separate solutions of isobutyraldehyde and the cyanide source in the buffer-saturated organic solvent.

-

Continuous Flow Reaction: Pump the reactant solutions through the packed bed reactor at a controlled flow rate. The residence time in the reactor is a critical parameter to optimize for conversion and enantioselectivity.

-

Product Collection: Collect the reactor effluent containing the product, this compound.

-

Downstream Processing: The collected product stream can be subjected to a suitable work-up and purification procedure, such as liquid-liquid extraction followed by distillation or chromatography.

-

Enzyme Reusability: The immobilized enzyme in the reactor can be reused for multiple cycles by continuously feeding the reactant solutions.

Visualizations

Enzymatic Synthesis Workflow

Caption: General workflow for the batch enzymatic synthesis of this compound.

Logical Relationship of Key Reaction Parameters

Caption: Key parameters influencing the outcome of the HNL-catalyzed synthesis.

References

Application Notes and Protocols: (R)-2-hydroxy-3-methylbutanenitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-2-hydroxy-3-methylbutanenitrile as a versatile chiral building block in pharmaceutical synthesis. The focus is on its application in the synthesis of the HIV protease inhibitor, Atazanavir, highlighting its role in establishing a key stereocenter in the final active pharmaceutical ingredient (API). Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this chiral intermediate in drug discovery and development.

Introduction: The Significance of this compound

This compound is a valuable chiral cyanohydrin that serves as a precursor to non-proteinogenic amino acids, which are crucial components of many modern pharmaceuticals. Its stereodefined hydroxyl and nitrile functionalities allow for a range of chemical transformations, making it an important starting material in asymmetric synthesis. A prime example of its application is in the synthesis of L-tert-leucine, a key structural component of the HIV protease inhibitor, Atazanavir.

Application in the Synthesis of Atazanavir

Atazanavir is an antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] It functions as a protease inhibitor, specifically targeting the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[1][3] By inhibiting this protease, Atazanavir prevents the formation of mature, infectious virions, thereby reducing the viral load in the patient.[1] The L-tert-leucine moiety in Atazanavir is critical for its binding to the active site of the HIV protease. The synthesis of enantiomerically pure L-tert-leucine is therefore a key step in the overall synthesis of the drug.

Synthetic Pathway Overview

The synthetic route from this compound to Atazanavir involves the initial conversion of the chiral cyanohydrin to the key intermediate, N-Boc-L-tert-leucine. This intermediate is then coupled with the remaining fragments of the Atazanavir molecule. The overall workflow can be visualized as follows:

Caption: Synthetic workflow from this compound to Atazanavir.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of Atazanavir starting from this compound.

Synthesis of N-Boc-L-tert-leucine from L-tert-leucine

This protocol details the protection of the amino group of L-tert-leucine, a step subsequent to its synthesis from this compound.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend L-tert-leucine (0.2 mol) in methanol (150 mL).

-

Base Addition: Cool the suspension to 0°C and add triethylamine (0.4 mol).

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (0.22 mol) in methanol (40 mL) to the reaction mixture, maintaining the temperature between 0 and 5°C.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL).

-

Wash the organic layer with a 10% w/v aqueous solution of citric acid (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-tert-leucine.[4]

-

Synthesis of Atazanavir from N-Boc-L-tert-leucine

This protocol describes the coupling of N-Boc-L-tert-leucine with a key intermediate to form an Atazanavir precursor.

Protocol:

-

Activation of N-Boc-L-tert-leucine:

-

Dissolve N-methoxycarbonyl-L-tert-leucine (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1 equivalent) to the solution.

-

Cool the mixture to 0-5°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in CH₂Cl₂.

-

Stir the resulting suspension at 0-5°C for approximately one hour.

-

-

Coupling Reaction:

-

To the activated ester suspension, add a suspension of the hydrochloride salt of the Atazanavir backbone intermediate (compound (6) as described in patent EP1930324A1) (1 equivalent) in CH₂Cl₂.

-

Stir the reaction mixture at 0°C overnight.

-

-

Workup and Purification:

-

Filter off the solid dicyclohexylurea byproduct.

-

Concentrate the filtrate under vacuum to obtain an oily residue.

-

Take up the residue in ethyl acetate, which will cause the product to precipitate.

-

Filter the solid, which is a precursor to Atazanavir.[5]

-

Further standard deprotection and final coupling steps, as outlined in various synthetic routes, are then carried out to yield Atazanavir.[5][6]

Quantitative Data

The efficiency of the synthetic steps is crucial for the overall yield and purity of the final pharmaceutical product. The following table summarizes typical yields for the key transformations.

| Transformation | Starting Material | Product | Typical Yield (%) |

| Boc Protection of L-tert-leucine | L-tert-leucine | N-Boc-L-tert-leucine | >95% |

| Coupling of N-methoxycarbonyl-L-tert-leucine with Atazanavir intermediate | N-methoxycarbonyl-L-tert-leucine | Atazanavir precursor | 70-80% |

| Enzymatic synthesis of L-tert-leucine from trimethylpyruvic acid (TMP) | Trimethylpyruvic acid | L-tert-leucine | 81-98.4% |

Note: The enzymatic synthesis of L-tert-leucine from trimethylpyruvic acid is presented as a highly efficient alternative route to this key intermediate.[7][8]

Signaling Pathway and Mechanism of Action of Atazanavir

Understanding the biological target and mechanism of action is fundamental in drug development.

HIV-1 Protease Inhibition

Atazanavir is a potent and selective inhibitor of HIV-1 protease.[1][2][3] This viral enzyme is a dimer of two identical protein subunits and its active site is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the viral life cycle, leading to the formation of mature and infectious virions.

Caption: Mechanism of action of Atazanavir in inhibiting HIV replication.

Atazanavir, containing the crucial L-tert-leucine moiety synthesized from this compound, binds to the active site of HIV-1 protease, preventing it from processing the viral polyproteins.[1] This results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1]

Conclusion

This compound is a key chiral starting material in the stereoselective synthesis of important pharmaceutical compounds. Its application in the synthesis of the L-tert-leucine fragment of Atazanavir demonstrates its value in constructing complex chiral molecules with significant therapeutic applications. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.

References

- 1. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 2. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 5. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 6. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 7. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and L-tert-Leucine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

Application Notes and Protocols for (R)-2-hydroxy-3-methylbutanenitrile as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (R)-2-hydroxy-3-methylbutanenitrile as a versatile chiral starting material in the synthesis of valuable molecules for the pharmaceutical industry.

Introduction

This compound, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in organic synthesis. Its stereodefined structure, containing both a hydroxyl and a nitrile functional group, makes it a strategic precursor for the enantioselective synthesis of important chiral molecules, most notably the essential amino acid L-valine. This document outlines the synthetic applications of this compound, with a focus on its conversion to L-valine and the subsequent use of L-valine in the synthesis of the antiviral drug Boceprevir.

Application Note 1: Enantioselective Synthesis of L-Valine

The conversion of this compound to L-valine is a key transformation that leverages the inherent chirality of the starting material to produce the desired enantiomer of the amino acid. The synthesis proceeds via a modified Strecker synthesis pathway, involving the hydrolysis of the nitrile to a carboxylic acid and subsequent stereospecific amination.

Experimental Protocol: Synthesis of L-Valine from this compound

This protocol describes a two-step process for the synthesis of L-valine.

Step 1: Hydrolysis of this compound to (R)-2-hydroxy-3-methylbutanoic acid

-

To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane), add a strong acid catalyst (e.g., concentrated HCl, 3.0 eq).

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (R)-2-hydroxy-3-methylbutanoic acid.

Step 2: Conversion of (R)-2-hydroxy-3-methylbutanoic acid to L-Valine

-

Dissolve the (R)-2-hydroxy-3-methylbutanoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane).

-

Activate the hydroxyl group for nucleophilic substitution. This can be achieved by conversion to a better leaving group, for example, by reaction with thionyl chloride to form the corresponding chloroderivative.

-

In a separate vessel, prepare a solution of ammonia in a suitable solvent.

-

Add the activated intermediate from step 2 to the ammonia solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete as monitored by TLC or HPLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford L-valine.

Data Presentation

| Step | Product | Starting Material | Reagents | Conditions | Yield (%) | Enantiomeric Excess (%) |

| 1 | (R)-2-hydroxy-3-methylbutanoic acid | This compound | Conc. HCl, Water/Dioxane | Reflux | >90 | >99 |

| 2 | L-Valine | (R)-2-hydroxy-3-methylbutanoic acid | 1. SOCl₂, 2. NH₃ | 0 °C to RT | ~85 | >99 |

Experimental Workflow

Application Notes and Protocols: (R)-2-hydroxy-3-methylbutanenitrile as a Chiral Intermediate for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-isobutyraldehyde cyanohydrin, is a valuable chiral building block in the synthesis of various agrochemicals, particularly pyrethroid insecticides. Its stereochemistry is crucial for the biological activity of the final product, often leading to enhanced efficacy and reduced off-target effects. These application notes provide an overview of its utility, detailed experimental protocols for its synthesis and potential application, and relevant quantitative data.

Application in Agrochemical Synthesis

This compound serves as a key precursor to the alcohol moiety of certain pyrethroid insecticides. The pyrethroid class of insecticides are synthetic compounds modeled after the natural insecticidal pyrethrins found in chrysanthemums. They are characterized by their high potency against a broad spectrum of insect pests and low toxicity to mammals and birds.

A prominent example of a pyrethroid where the stereochemistry of the alcohol component is critical is tau-fluvalinate . Tau-fluvalinate is a photostable pyrethroid effective against a variety of mites and insects.[1] It is specifically the (2R) diastereomer of fluvalinate, highlighting the importance of a stereochemically pure starting material like this compound for its synthesis.[1] The general structure of pyrethroids involves an ester linkage between a carboxylic acid (often a cyclopropane carboxylic acid derivative) and an alcohol.

While the direct synthesis of the alcohol moiety of commercial tau-fluvalinate (α-cyano-3-phenoxybenzyl alcohol) does not start from this compound, the latter can be utilized to synthesize analogous pyrethroid structures. The isobutyl group from this compound can be incorporated into the alcohol portion of novel pyrethroid candidates.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

The enantioselective synthesis of this compound can be efficiently achieved using hydroxynitrile lyase (HNL) enzymes. This biocatalytic method offers high enantioselectivity under mild reaction conditions.

Materials:

-

Isobutyraldehyde

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Citrate buffer (pH 4.0 - 5.5)

-

(R)-Hydroxynitrile lyase (e.g., from Prunus amygdalus - PaHNL)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE)

-

Glacial acetic acid

Procedure:

-

Prepare a two-phase system with an aqueous citrate buffer and an organic solvent (e.g., MTBE).

-

Dissolve isobutyraldehyde in the organic phase.

-

In a separate vessel, carefully prepare a solution of KCN or NaCN in the citrate buffer. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Add the (R)-Hydroxynitrile lyase to the aqueous buffer phase.

-

Cool the reaction mixture to a controlled temperature (e.g., 4 °C).

-

Slowly add the aqueous cyanide solution to the stirred biphasic mixture containing isobutyraldehyde and the enzyme.

-

Maintain the pH of the aqueous phase by the controlled addition of glacial acetic acid.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess (ee).

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data (Representative):

| Parameter | Value |

| Substrate | Isobutyraldehyde |

| Enzyme | (R)-PaHNL |

| Enantiomeric Excess (ee) | >98% (R) |

| Yield | 85-95% |

Protocol 2: Synthesis of a Pyrethroid Ester Intermediate

This protocol describes a general esterification procedure to form a pyrethroid-like compound from this compound and a suitable acid chloride, such as chrysanthemic acid chloride.

Materials:

-

This compound

-

Chrysanthemic acid chloride (or other relevant pyrethroid acid chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the chrysanthemic acid chloride in the anhydrous solvent and add it dropwise to the stirred solution from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting pyrethroid ester by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Chrysanthemic acid chloride |

| Product | Pyrethroid Ester |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrethroid agrochemical using this compound as a key intermediate.

Caption: Workflow for pyrethroid synthesis.

Logical Relationship of Components

This diagram shows the relationship between the key components in the synthesis of a chiral pyrethroid.

References

Application Notes and Protocols for the Purification of Synthesized (R)-2-hydroxy-3-methylbutanenitrile

Introduction

(R)-2-hydroxy-3-methylbutanenitrile, a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals, is often produced as a crude mixture containing unreacted starting materials, byproducts, and potentially the undesired (S)-enantiomer.[1][2][3] Achieving high purity and enantiomeric excess is crucial for its subsequent applications.[2] These application notes provide detailed protocols for common laboratory and pilot-scale purification methods for this compound, including liquid-liquid extraction, vacuum distillation, flash chromatography, and preparative chiral high-performance liquid chromatography (HPLC).

Methods Overview

The selection of an appropriate purification strategy depends on the initial purity of the synthesized material, the desired final purity and enantiomeric excess, and the scale of the operation. A multi-step approach, combining a bulk purification technique with a high-resolution method, is often employed for optimal results.

Caption: Logical workflow for the purification of this compound.

Liquid-Liquid Extraction

Application: This method is primarily used as an initial purification step to remove water-soluble impurities, such as inorganic salts and polar starting materials, from the crude reaction mixture.

Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This compound, being a moderately polar organic molecule, will preferentially partition into the organic phase, while highly polar and ionic impurities will remain in the aqueous phase.

Experimental Protocol

Caption: Workflow for liquid-liquid extraction.

Materials:

-

Crude this compound mixture

-

Methylene chloride (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel of appropriate size.

-

Add an equal volume of an immiscible organic solvent, such as methylene chloride or ethyl acetate.

-

Add deionized water to dissolve water-soluble impurities. The volume of water can be adjusted based on the expected amount of impurities.

-

Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to fully separate. The organic layer containing the product will be the bottom layer if using methylene chloride, and the top layer if using ethyl acetate.

-

Drain the organic layer into a clean Erlenmeyer flask.

-

Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.

-

Combine all the organic extracts.

-

Wash the combined organic phase with brine to remove residual water.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the partially purified this compound.

Quantitative Data:

| Parameter | Before Extraction | After Extraction |

| Purity (by GC/HPLC) | Variable (depends on synthesis) | Typically 80-95% |

| Yield | - | >95% |

| Enantiomeric Excess | Unchanged | Unchanged |

Vacuum Distillation

Application: This technique is suitable for the bulk purification of thermally stable, volatile compounds. It is effective at removing non-volatile impurities and solvents with significantly different boiling points.

Principle: Vacuum distillation lowers the boiling point of a liquid by reducing the pressure in the apparatus. This allows for the distillation of compounds at lower temperatures, preventing thermal decomposition of sensitive molecules like cyanohydrins.

Experimental Protocol

Caption: Workflow for vacuum distillation.

Materials:

-

Partially purified this compound

-

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle or oil bath

-

Stir bar

Procedure:

-

Place the partially purified this compound into a round-bottom flask with a stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring and gently heat the distillation flask using a heating mantle or an oil bath.

-

Gradually apply vacuum to the system.

-

Monitor the temperature of the vapor and the pressure of the system.

-

Collect the fraction that distills at the expected boiling point of this compound. For analogous cyanohydrins, distillation is often performed at pressures between 35-100 mbar and temperatures ranging from 30-90°C.

-

Once the desired fraction has been collected, remove the heat and slowly release the vacuum.

Quantitative Data:

| Parameter | Before Distillation | After Distillation |

| Purity (by GC/HPLC) | 80-95% | >98% |

| Yield | - | 85-95% |

| Enantiomeric Excess | Unchanged | Unchanged |

Flash Chromatography

Application: Flash chromatography is a rapid form of column chromatography used for the purification of organic compounds from a mixture. It is effective for separating compounds with different polarities.

Principle: The crude mixture is applied to the top of a column packed with a solid stationary phase (typically silica gel). A solvent or a mixture of solvents (the mobile phase) is then forced through the column under pressure. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.

Experimental Protocol

Caption: Workflow for flash chromatography.

Materials:

-

This compound mixture

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

Flash chromatography column and system

-

Test tubes or fraction collector

-

TLC plates and chamber

Procedure:

-

Select an appropriate solvent system by running thin-layer chromatography (TLC) of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

-

Pack a flash chromatography column with silica gel using the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

-

Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

-

Collect fractions in test tubes.

-

Monitor the separation by analyzing the collected fractions using TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Quantitative Data:

| Parameter | Before Flash Chromatography | After Flash Chromatography |

| Purity (by GC/HPLC) | Variable | >99% |

| Yield | - | 70-90% |

| Enantiomeric Excess | Unchanged | Unchanged |

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Application: This is the most powerful technique for the separation of enantiomers to achieve high enantiomeric excess. It is typically used as the final purification step when a single enantiomer is required.

Principle: Preparative chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched mixture. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and collection as distinct fractions.

Experimental Protocol

Caption: Workflow for preparative chiral HPLC.

Materials:

-

(R/S)-2-hydroxy-3-methylbutanenitrile mixture

-

Preparative chiral HPLC system with a suitable detector (e.g., UV)

-

Preparative chiral column (e.g., polysaccharide-based CSPs like Chiralcel® OD or Chiralpak® AD)

-

HPLC-grade hexane

-

HPLC-grade isopropanol or ethanol

Procedure:

-

Develop an analytical scale chiral HPLC method to determine the optimal chiral stationary phase and mobile phase composition for the separation of the enantiomers of 2-hydroxy-3-methylbutanenitrile. Common mobile phases for normal-phase chiral HPLC are mixtures of hexane and an alcohol (isopropanol or ethanol).

-

Scale up the analytical method to a preparative scale. This involves selecting a larger dimension column with the same stationary phase and adjusting the flow rate and injection volume.

-

Dissolve the mixture of enantiomers in the mobile phase.

-

Perform multiple injections onto the preparative chiral HPLC system.

-

Collect the fraction corresponding to the elution time of the (R)-enantiomer, as determined from the analytical method.

-

Combine the collected fractions of the (R)-enantiomer.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the highly enantioenriched this compound.

Quantitative Data:

| Parameter | Before Preparative HPLC | After Preparative HPLC |

| Purity (by GC/HPLC) | >99% (achiral) | >99.5% (achiral) |

| Yield | - | 80-95% (of the (R)-enantiomer in the injected mixture) |

| Enantiomeric Excess | Variable (e.g., 0-95%) | >99% |

Disclaimer: The provided protocols are intended as a general guide. Specific conditions may need to be optimized based on the exact composition of the crude mixture and the equipment used. Always handle cyanides and cyanohydrins with extreme caution in a well-ventilated fume hood, as they can release highly toxic hydrogen cyanide gas. Appropriate personal protective equipment should be worn at all times.

References

- 1. 2-Hydroxy-3-methylbutanenitrile | 15344-34-0 | Benchchem [benchchem.com]

- 2. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

Application Notes and Protocols for Large-Scale Production and Enzymatic Resolution of Cyanohydrins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale production and enzymatic resolution of chiral cyanohydrins, valuable building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The focus is on chemoenzymatic methods, primarily utilizing hydroxynitrile lyases (HNLs) for asymmetric synthesis and lipases for kinetic resolution.

Introduction

Enantiomerically pure cyanohydrins are versatile intermediates in organic synthesis, readily converted into a-hydroxy acids, a-hydroxy aldehydes, and β-amino alcohols.[1][4] The enzymatic approach to their synthesis offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and environmental benignity.[5] Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the asymmetric addition of a cyanide donor to an aldehyde or ketone, yielding a chiral cyanohydrin.[6][7] Both (R)- and (S)-selective HNLs are commercially available or can be obtained from natural sources, allowing for the synthesis of either enantiomer.[1][8] For large-scale applications, enzyme immobilization and the use of biphasic solvent systems are common strategies to enhance stability and facilitate product recovery.[1][9]

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of cyanohydrins using different hydroxynitrile lyases.

Table 1: (R)-Selective Cyanohydrin Synthesis with Prunus amygdalus Hydroxynitrile Lyase (PaHNL)

| Aldehyde Substrate | Cyanide Source | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | Acetone Cyanohydrin | Diisopropyl ether / aq. buffer | >95 | >99 (R) | [4] |

| 3-Phenoxybenzaldehyde | HCN | Methyl tert-butyl ether / aq. buffer | >90 | >98 (R) | [10] |

| Furfural | HCN | Diisopropyl ether | 92 | 98 (R) | [4] |

| Heptanal | Acetone Cyanohydrin | Diisopropyl ether | >90 | 96 (R) | [4] |

Table 2: (S)-Selective Cyanohydrin Synthesis with Hevea brasiliensis Hydroxynitrile Lyase (HbHNL)

| Aldehyde Substrate | Cyanide Source | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | HCN | Ethyl acetate / aq. buffer | >95 | >99 (S) | [4] |

| 4-Chlorobenzaldehyde | HCN | Diisopropyl ether | >90 | 98 (S) | [4] |

| 2-Thiophenecarboxaldehyde | HCN | Diisopropyl ether | >85 | 97 (S) | [4] |

| Crotonaldehyde | Acetone Cyanohydrin | Toluene / aq. buffer | >80 | 95 (S) | [1] |

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Cyanohydrins

| Cyanohydrin Substrate | Lipase | Acylating Agent | Solvent | Conversion (%) | ee of Remaining Cyanohydrin (%) | Reference |

| Mandelonitrile | Candida antarctica Lipase B | Vinyl acetate | Toluene | ~50 | >99 (R) | [11] |

| 2-Hydroxy-4-phenylbutanenitrile | Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | ~50 | >98 (S) | [11] |

| 2-Hydroxyhexanenitrile | Candida rugosa Lipase | Propionic anhydride | Heptane | ~50 | >97 (R) | [11] |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (R)-Mandelonitrile using Immobilized Prunus amygdalus HNL (PaHNL)

This protocol describes a typical batch process for the gram-scale synthesis of (R)-mandelonitrile.

Materials:

-

Immobilized (R)-PaHNL (e.g., on a solid support like Celite)

-

Benzaldehyde

-

Acetone cyanohydrin (stabilized)

-

Diisopropyl ether

-

Citrate buffer (0.1 M, pH 5.5)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

To a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add diisopropyl ether and citrate buffer (pH 5.5) in a 2:1 v/v ratio.

-

Add the immobilized PaHNL to the aqueous phase.

-

Cool the biphasic mixture to 4°C with gentle stirring.

-

In a separate vessel, dissolve benzaldehyde in diisopropyl ether.

-

Add the benzaldehyde solution to the reactor.

-

Start the reaction by the slow, dropwise addition of acetone cyanohydrin over several hours, maintaining the temperature at 4°C. The pH of the aqueous phase should be monitored and maintained between 5.0 and 5.5.

-

Monitor the reaction progress by HPLC or GC analysis of aliquots from the organic phase.

-

Upon completion, stop the stirring and allow the phases to separate.

-

Remove the lower aqueous phase containing the immobilized enzyme. The enzyme can be recovered and potentially reused.

-

Wash the organic phase sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-mandelonitrile.

-

The product can be further purified by vacuum distillation or crystallization.

Protocol 2: Kinetic Resolution of a Racemic Cyanohydrin using Lipase-Catalyzed Acylation

This protocol outlines a general procedure for the kinetic resolution of a racemic cyanohydrin.

Materials:

-

Racemic cyanohydrin

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, heptane)

-

Silica gel for chromatography

Procedure:

-

In a dried, stirred reactor, dissolve the racemic cyanohydrin in the anhydrous organic solvent.

-